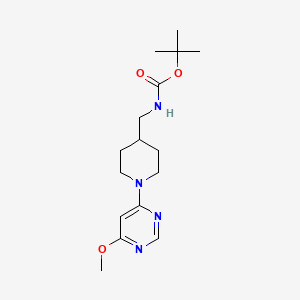

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate is a chemical entity that appears to be related to a class of compounds that are used as intermediates in the synthesis of various biologically active molecules. These compounds typically contain a piperidine ring, which is a common feature in many pharmaceutical agents, and a tert-butyl carbamate group, which is often used as a protecting group in organic synthesis 10.

Synthesis Analysis

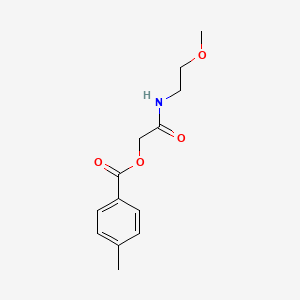

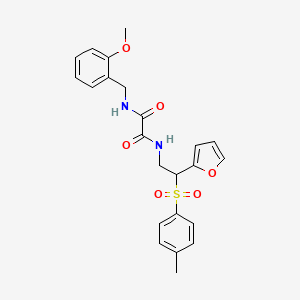

The synthesis of related tert-butyl carbamate compounds often involves multi-step reactions starting from simple precursors such as aldehydes or alcohols. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, other tert-butyl carbamate derivatives are synthesized through acylation, sulfonation, and substitution reactions , or by condensation reactions under basic conditions10. These methods demonstrate the versatility and practicality of synthesizing tert-butyl carbamate derivatives, which can be adapted for large-scale operations and can yield enantiomerically pure compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is often characterized by spectroscopic methods such as NMR, MS, and FT-IR, as well as by X-ray diffraction (XRD) 10. For instance, the crystal structure of a related compound showed that the piperazine ring adopts a chair conformation, and the dihedral angles between the pyrimidine and phenyl rings indicate the spatial arrangement of these groups . Density functional theory (DFT) is also used to optimize the molecular structure and compare it with experimental data, providing insights into the electronic properties of the compound .

Chemical Reactions Analysis

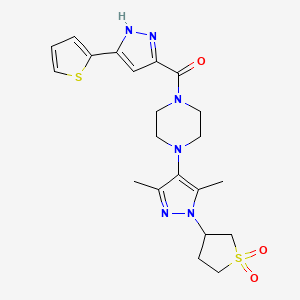

Tert-butyl carbamate derivatives participate in various chemical reactions that are useful in organic synthesis. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to give N-(Boc)hydroxylamines . They also serve as intermediates in the synthesis of nociceptin antagonists , polyhydroxylated piperidines , and other biologically active compounds such as crizotinib . The reactivity of these compounds is influenced by the presence of functional groups that can undergo nucleophilic addition, intramolecular cyclization, and isomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are determined by their molecular structure. The presence of tert-butyl and carbamate groups imparts certain steric and electronic characteristics to the molecule. These properties are crucial for the compound's solubility, stability, and reactivity. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's melting point and solubility 10. Additionally, the molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses provide information on the compound's reactivity sites and its potential interactions with biological targets .

科学的研究の応用

Synthesis and Applications in Drug Development

Tert-butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate is a compound of significant interest in the synthesis of various biologically active compounds. For example, it's a key intermediate in the synthesis of Vandetanib, an anti-cancer drug. The compound was synthesized through multiple steps, including acylation, sulfonation, and substitution, with the structures determined by MS and 1HNMR (Wang, Xu, Tang, & Xu, 2015).

Another study focused on the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, where the target compound was obtained through various chemical reactions, including stripped tert-butoxy carbonyl and methylation. This method could lower preparation costs, simplify reaction conditions, and increase yield, making it more suitable for industrial requirements (S. Xiao-kai, 2013).

Role in the Synthesis of Crizotinib

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine- 1-carboxylate is an important intermediate in synthesizing crizotinib, a drug used in targeted cancer therapy. The compound was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, and the total yield of the three steps was 49.9% (Kong, Zheng, Xu, Zhou, Zheng, & Xu, 2016).

Intermediate in Omisertinib Synthesis

Another study discussed the synthesis of Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the production of omisertinib (AZD9291), used in targeted cancer therapy. The synthesis involved acylation, nucleophilic substitution, and reduction, with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Role in Histamine Receptor Ligands

Research on 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R) indicated the synthesis and optimization of compounds like 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine. These compounds, derived from pyrimidine, were studied for their potential in anti-inflammatory and antinociceptive activities in pain models, illustrating the broad applications of tert-butyl derivatives in medical research (Altenbach et al., 2008).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)17-10-12-5-7-20(8-6-12)13-9-14(22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGCAOUJNAVZND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)

![4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2540308.png)

![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)

![3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine](/img/structure/B2540315.png)

![4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2540323.png)

![3-[(4-chlorophenyl)methyl]-8-(2-hydroxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540324.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2540327.png)